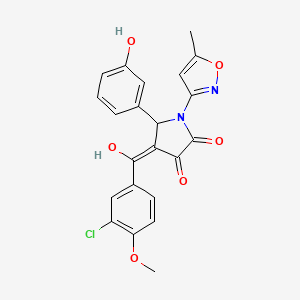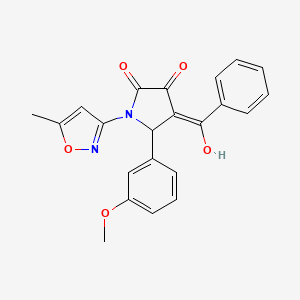![molecular formula C23H26N6O2 B6421462 N4-(2,5-dimethoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946219-31-4](/img/structure/B6421462.png)
N4-(2,5-dimethoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N4-(2,5-dimethoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a heterocyclic compound . It is part of a class of compounds that have been synthesized from α,α-ketene dithioacetals . These compounds have shown certain-to-excellent antibacterial and antifungal activity .
Synthesis Analysis
The synthesis of these types of compounds involves the use of starting materials like 5-(bis(methylthio)methylene)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione and 5-(bis(methylthio)methylene)-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione . The synthetic approaches provide an innovative molecular framework for the design of new active heterocyclic compounds .Molecular Structure Analysis
The molecular structure of these compounds is complex, with multiple rings and various substituents. The structure includes a pyrazolo[3,4-d]pyrimidine core, which is a key structural fragment of many biologically active compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. The Dimroth rearrangement, which involves the isomerization of heterocycles, is one of the key reactions used in the synthesis of condensed pyrimidines .Aplicaciones Científicas De Investigación
Chemistry of Pyrimido[4,5-d]pyrimidines
This compound is a type of pyrimido[4,5-d]pyrimidine, which is a type of bicyclic [6 + 6] system . These systems have been studied for their chemistry and biological significance . The reactivities of the substituents linked to the ring carbon and nitrogen atoms have been a focus of research .
Protein Kinase Inhibitors for Cancer Treatment
Pyrimidine derivatives, including this compound, have shown promise as protein kinase inhibitors for cancer treatment . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . By inhibiting these enzymes, these compounds can potentially control the growth of cancer cells .
Synthesis Methods
The synthesis methods of this compound and similar compounds have been a subject of research . Understanding these methods can help in the large-scale production of these compounds for medical and pharmaceutical applications .
Biological Applications
The biological characteristics of this class of compounds have been studied extensively . They have been applied on a large scale in the medical and pharmaceutical fields .
Reactivities of Substituents
The reactivities of the substituents linked to the ring carbon and nitrogen atoms in this compound have been a focus of research . This research can help in understanding the properties of these compounds and their potential applications .
Anticancer Potential
This compound has shown anticancer potential through different action mechanisms . One of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mecanismo De Acción
Target of Action
The compound, N4-(2,5-dimethoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, also known as NCGC00287263-01, primarily targets the Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein serine/threonine kinases that play crucial roles in the regulation of cell cycle and transcription . They are considered promising targets for the treatment of cancers and other diseases .
Mode of Action
This compound interacts with its target, CDK6, by inhibiting its activity . The inhibition of CDK6 leads to a halt in the cell cycle, preventing the proliferation of cancer cells . The most potent compound in this series showed superior antitumor activities and good CDK6 inhibitory activity .
Biochemical Pathways
The inhibition of CDK6 affects the cell cycle regulation pathway. CDK6 is a key player in the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK6, the compound prevents the progression of the cell cycle, thereby inhibiting the proliferation of cancer cells .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation. By targeting and inhibiting CDK6, the compound prevents the progression of the cell cycle, leading to a halt in cancer cell proliferation . This results in the potential reduction of tumor growth.
Direcciones Futuras
The future directions for this compound could involve further exploration of its biological activities, optimization of its synthesis method, and investigation of its potential applications in therapeutics . The compound’s promising antibacterial and antifungal activities suggest it could be a candidate for further development as a new antimicrobial agent .
Propiedades
IUPAC Name |
4-N-(2,5-dimethoxyphenyl)-6-N-(2-methylpropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-15(2)13-24-23-27-21(26-19-12-17(30-3)10-11-20(19)31-4)18-14-25-29(22(18)28-23)16-8-6-5-7-9-16/h5-12,14-15H,13H2,1-4H3,(H2,24,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXQVBLECOKVTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(2,5-dimethoxyphenyl)-N6-isobutyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6421382.png)
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6421385.png)
![2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B6421396.png)
![ethyl 6-chloro-4-[(4-cyanophenyl)amino]quinoline-3-carboxylate](/img/structure/B6421410.png)
![N6-[(2-methoxyphenyl)methyl]-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6421429.png)
![N-(3-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6421437.png)
![N6-[(furan-2-yl)methyl]-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6421448.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6421470.png)

![N-[(furan-2-yl)methyl]-2-{2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B6421485.png)
![2-{2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B6421486.png)

![N'-[(1Z)-1-(4-chlorophenyl)ethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6421496.png)
![3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B6421498.png)